molecular formula C11H14N4O2 B13139948 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(dimethylamino)dihydro-6-phenyl- CAS No. 61851-98-7

1,3,5-Triazine-2,4(1H,3H)-dione, 3-(dimethylamino)dihydro-6-phenyl-

Cat. No.: B13139948
CAS No.: 61851-98-7
M. Wt: 234.25 g/mol
InChI Key: NVHBZRIXBMDSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a triazinane-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted triazinane with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide or toluene, and the temperature is maintained at around 70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. In some cases, the use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is employed to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazinane derivatives .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione is unique due to its triazinane-2,4-dione core, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other dimethylamino-containing compounds and contributes to its versatility in various applications .

Properties

CAS No.

61851-98-7

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C11H14N4O2/c1-14(2)15-10(16)12-9(13-11(15)17)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,16)(H,13,17)

InChI Key

NVHBZRIXBMDSPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)NC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.